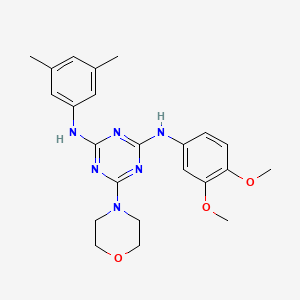

N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-(3,4-dimethoxyphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-15-11-16(2)13-18(12-15)25-22-26-21(27-23(28-22)29-7-9-32-10-8-29)24-17-5-6-19(30-3)20(14-17)31-4/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITCQLAFBRTKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound with significant biological activity. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent scientific findings.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dimethoxy and dimethylphenyl groups along with a morpholino moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Triazine Core : Synthesized via cyclization reactions involving cyanuric chloride.

- Substitution Reactions : Dimethylphenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution.

- Morpholino Group Addition : Achieved via nucleophilic substitution using morpholine.

- Hydrochloride Salt Formation : Enhances solubility for experimental applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases .

- Receptor Binding : The compound can bind to central nervous system (CNS) receptors, including serotonin and adenosine receptors, which may influence neurotransmission and neuroprotection .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- In Vivo Efficacy : Animal studies have shown that this compound effectively reduces tumor growth in xenograft models .

CNS Activity

The compound's interaction with CNS receptors suggests potential applications in treating neurological disorders:

- Neuroprotective Effects : By modulating neurotransmitter systems, it may provide therapeutic benefits in conditions such as anxiety or depression .

Data Summary

| Biological Activity | Target Enzymes/Receptors | Observed Effects |

|---|---|---|

| Anticancer | DNA topoisomerase IIα | Induces apoptosis |

| Carbonic anhydrases | Inhibits tumor growth | |

| CNS Modulation | Serotonin receptors | Potential neuroprotective effects |

| Adenosine receptors | Modulates neurotransmission |

Case Studies

- Study on Antitumor Activity :

- CNS Interaction Study :

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the triazine ring can enhance its activity against specific types of cancer cells by interfering with cellular signaling pathways essential for cancer cell survival and proliferation .

1.2 Antimicrobial Properties

Research has demonstrated that certain triazine derivatives possess antimicrobial properties. The presence of morpholino and phenyl groups in the structure may contribute to enhanced interaction with microbial membranes, leading to increased efficacy against bacterial strains . This makes it a candidate for developing new antibiotics or antifungal agents.

Materials Science

2.1 Polymer Chemistry

The incorporation of N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine into polymer matrices has been explored for creating advanced materials with improved thermal stability and mechanical properties. Its chemical structure allows for potential cross-linking with other polymer chains, enhancing the overall performance of the resulting materials .

2.2 Photovoltaic Applications

Triazine compounds are being investigated as components in organic photovoltaic devices due to their ability to act as electron transport materials. The unique electronic properties of this compound may facilitate charge separation and transport within the photovoltaic cells, potentially leading to higher efficiencies in solar energy conversion .

Agricultural Chemistry

3.1 Herbicidal Activity

Research indicates that triazine derivatives can function as herbicides by inhibiting photosynthesis in plants. The specific structural features of this compound may enhance its selectivity and potency against certain weed species while minimizing harm to crops .

3.2 Growth Regulators

There is ongoing investigation into the use of this compound as a plant growth regulator. Its ability to modulate hormonal pathways could lead to enhanced growth rates or improved stress resistance in crops .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution on a triazine core. A typical approach involves reacting cyanuric chloride with 3,4-dimethoxyaniline and 3,5-dimethylaniline sequentially in polar aprotic solvents (e.g., 1,4-dioxane) under reflux. The morpholino group is introduced via substitution with morpholine. Microwave-assisted synthesis (e.g., 140°C, 150W for 50 minutes) enhances reaction efficiency and yield compared to traditional heating .

- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, using anhydrous conditions, and purifying via column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks confirm the triazine core?

- Techniques : Use H NMR (aromatic protons: δ 6.8–7.4 ppm; morpholine protons: δ 3.6–3.8 ppm), C NMR (triazine carbons: δ 165–170 ppm), and HRMS (exact mass matching molecular formula). IR spectroscopy confirms secondary amines (N–H stretches: ~3300 cm) and C–N bonds in the triazine ring (~1350 cm) .

- Validation : X-ray crystallography (if crystalline) resolves substituent positions, while elemental analysis ensures purity (>95%).

Q. How can preliminary biological activity screening be designed for this compound?

- Assays : Test antitumor potential via MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations. Antimicrobial activity is assessed using microdilution (MIC determination against Gram+/− bacteria). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .

- Data Interpretation : IC values <10 μM suggest high potency; discrepancies between replicates may indicate solubility issues (address via sonication or co-solvents).

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

- Root Causes : Contradictions often arise from substituent variations (e.g., fluoro vs. methoxy groups altering binding affinity) or assay conditions (e.g., serum proteins affecting bioavailability). Compare structural analogs (e.g., fluorophenyl derivatives in vs. dimethoxyphenyl in ) .

- Resolution : Conduct side-by-side assays under standardized protocols. Use molecular docking to predict interactions with targets (e.g., EGFR kinase) and validate via SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity Adjustments : Modify substituents to lower LogP (e.g., replace methyl with hydroxyl groups) while retaining potency. Solubility is enhanced via salt formation (e.g., hydrochloride) or nanoformulation .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce steric hindrance (e.g., bulkier aryl groups) to block CYP450-mediated degradation .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- 3D-QSAR Modeling : Build models using CoMFA/CoMSIA on triazine derivatives’ antiproliferative data. Electrostatic and steric field contours highlight regions favoring activity (e.g., electron-donating groups at N2/N4) .

- MD Simulations : Simulate binding to ATP-binding pockets (e.g., CDK2) over 100 ns trajectories to assess stability. Prioritize derivatives with lower RMSD (<2 Å) and strong hydrogen bonds (e.g., with hinge region residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.